molecular formula C20H22ClNO3S B588184 Defluoro Prasugrel Hydrochloride CAS No. 1391053-53-4

Defluoro Prasugrel Hydrochloride

Katalognummer B588184
CAS-Nummer: 1391053-53-4
Molekulargewicht: 391.91
InChI-Schlüssel: DMTWJXFEUBBGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Defluoro Prasugrel Hydrochloride, also known as Prasugrel Impurities, is a potent antiplatelet agent that inhibits platelet activation and aggregation . It is primarily used for the prevention of thrombotic events in patients with acute coronary syndrome who undergo a percutaneous coronary intervention (PCI) procedure . It is a prodrug that requires hepatic metabolism to convert it into its active metabolite .


Synthesis Analysis

An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonist, is described . A thienopyridine intermediate was prepared by N-protection, boric acid substitution, and N-substitution . After acid hydrolysis of the methyl ether and subsequent acetylation, prasugrel was obtained with a total yield of 50% after seven linear steps .


Molecular Structure Analysis

The molecular formula of this compound is C20H22ClNO3S . The molecular weight is 391.91 g/mol . The structure of the compound can be analyzed using methods such as IR spectrum, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Prasugrel Hydrochloride degrades under acidic, basic, and oxidative stress conditions . Five degradation products were formed, which were separated using preparative TLC .


Physical And Chemical Properties Analysis

Prasugrel Hydrochloride is a white to light brown crystalline solid and slightly hygroscopic . Its solubility is influenced by pH, with the drug soluble or slightly soluble in the pH range 1.0 - 4.0, very slightly soluble at pH 5.0 and practically insoluble at pH 6.0 -7.0 range . The pKa value of prasugrel hydrochloride is 5.1 .

Wissenschaftliche Forschungsanwendungen

Overview of Defluoro Prasugrel Hydrochloride

This compound is a novel thienopyridine antiplatelet agent, closely related to Prasugrel, a third-generation oral thienopyridine that is a specific, irreversible antagonist of the platelet P2Y12 receptor. Prasugrel provides rapid, potent inhibition of platelet aggregation, making it effective for managing patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI) (Jakubowski et al., 2007). Prasugrel's distinct chemical structure allows for efficient conversion to its active metabolite, leading to faster, greater, and more consistent inhibition of platelet aggregation compared to clopidogrel (Lhermusier & Waksman, 2015).

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetics and pharmacodynamics of Prasugrel indicate more consistent, rapid, and potent antiplatelet effects compared to clopidogrel. This translates into a greater reduction in ischemic events, including stent thrombosis, in ACS patients undergoing PCI, albeit at the expense of an increased risk of bleeding. The efficient generation of Prasugrel's active metabolite results in greater inhibition of P2Y12 receptor-mediated platelet aggregation (Tomasello et al., 2011).

Clinical Applications and Efficacy

Prasugrel is effective for managing ACS patients with planned PCI, offering an alternative with potential benefits over clopidogrel. Its use is particularly beneficial in moderate or high-risk patients undergoing PCI, significantly reducing the incidence of cardiovascular events such as cardiovascular death, myocardial infarction, and stroke. However, its application must be carefully considered in patients with a stroke or transient ischemic attack history due to a higher bleeding risk (Gilyarov & Konstantinova, 2018).

Metabolism and Drug Interactions

The metabolism of Prasugrel, compared to clopidogrel, involves efficient conversion to its active metabolite, explaining the superior therapeutic profile of Prasugrel. This process is less likely to be affected by genetic polymorphisms or drug interactions, indicating more patients will receive adequate platelet inhibition following Prasugrel administration. The superior therapeutic profile is due to the different roles of carboxylesterases in their metabolic pathways, although caution is advised due to limited information on genetic polymorphisms or drug interactions affecting carboxylesterase metabolism (Laizure & Parker, 2010).

Wirkmechanismus

Target of Action

Defluoro Prasugrel Hydrochloride is a potent antiplatelet agent . Its primary target is the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

This compound is a prodrug, which means it needs to be metabolized in the body to become active . Once metabolized, it irreversibly binds to the P2Y12 receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of this compound primarily affects the platelet activation pathway . By binding to the P2Y12 receptors, it blocks the ADP-mediated activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelet aggregation, so its inhibition leads to a reduction in platelet aggregation and thus, a lower risk of thrombotic cardiovascular events .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The drug is primarily eliminated through the urine as inactive metabolites .

Result of Action

The result of this compound’s action is a significant reduction in platelet aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions like unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that affect platelet function can potentially alter its efficacy. Additionally, factors such as the patient’s age, weight, and history of certain conditions (like stroke or transient ischemic attack) can influence the drug’s action and should be considered when prescribing this medication .

Biochemische Analyse

Biochemical Properties

Defluoro Prasugrel Hydrochloride plays a crucial role in inhibiting platelet activation and aggregation. It is a prodrug that requires hepatic metabolism to convert it into its active metabolite. Once activated, it irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and subsequent aggregation . This interaction is essential for its antiplatelet effects, making it a valuable agent in preventing thrombotic events.

Cellular Effects

This compound influences various cellular processes, particularly in platelets. It inhibits platelet activation and aggregation by binding to the P2Y12 receptor, which is a key player in platelet signaling pathways. This inhibition prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . Additionally, it affects gene expression related to platelet function and cellular metabolism, contributing to its overall antiplatelet effects.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to an active metabolite through hepatic metabolism. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) to its receptor. This inhibition impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation . The binding interactions with the P2Y12 receptor are irreversible, ensuring prolonged antiplatelet effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, reaching peak plasma concentrations within 30 minutes of ingestion . Its half-life is approximately 7 hours, and it is primarily eliminated through the feces. Long-term studies have shown that the compound remains stable and effective in inhibiting platelet aggregation over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits platelet aggregation without significant adverse effects. At higher doses, toxic effects such as bleeding, including gastrointestinal bleeding and bruising, have been observed . These findings highlight the importance of careful dosage management to balance efficacy and safety.

Metabolic Pathways

This compound undergoes hepatic metabolism to convert into its active metabolite. The primary metabolic pathway involves esterase-catalyzed hydrolysis of its acetate function, leading to a thiolactone metabolite. This metabolite is further oxidized by cytochrome P450 enzymes, resulting in the formation of the active thiol metabolite . This pathway is crucial for the bioactivation of the compound and its subsequent antiplatelet effects.

Transport and Distribution

This compound is rapidly absorbed and distributed within the body. It reaches peak plasma concentrations within 30 minutes of ingestion and is primarily eliminated through the feces . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within platelets, where it exerts its antiplatelet effects. The active metabolite binds to the P2Y12 receptor on the platelet surface, preventing ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This localization is essential for its function in inhibiting platelet aggregation and preventing thrombotic events.

Eigenschaften

IUPAC Name

[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTWJXFEUBBGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.